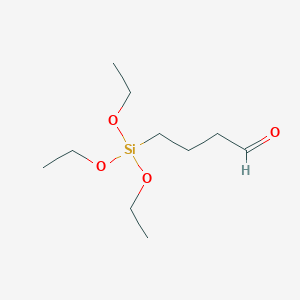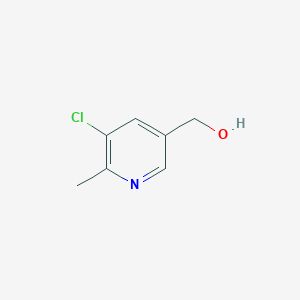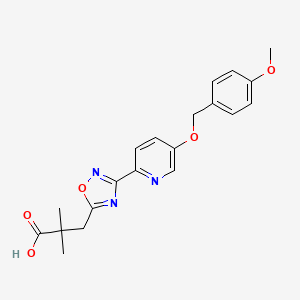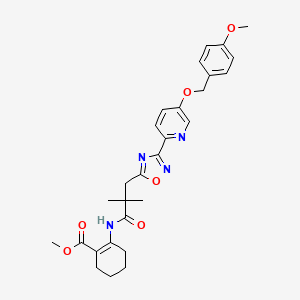![molecular formula C7H2ClF3N2S B3167182 4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine CAS No. 917909-58-1](/img/structure/B3167182.png)
4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine
Overview
Description
4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are characterized by a fused ring system containing both thiophene and pyrimidine rings. The presence of chlorine and trifluoromethyl groups in the structure imparts unique chemical and physical properties, making it a valuable compound in various scientific research and industrial applications.
Mechanism of Action
Target of Action
The primary target of 4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and regulation of energy metabolism. The compound has also been associated with the inhibition of the vascular endothelial growth factor (VEGF)/kinase insert domain-containing receptor (KDR) and platelet-derived growth factor (PDGF) receptor .
Mode of Action
The compound interacts with its targets by binding to the active sites of the enzymes. This interaction inhibits the normal functioning of the enzymes, leading to changes in the biochemical processes they regulate . The exact nature of these interactions and the resulting changes are still under investigation.
Biochemical Pathways
The inhibition of acetyl-CoA carboxylase affects the fatty acid biosynthesis pathway , leading to a decrease in the production of fatty acids . The inhibition of VEGF/KDR and PDGF receptors can affect angiogenesis , the formation of new blood vessels . These changes can have downstream effects on various cellular processes, including energy metabolism and cell proliferation.
Pharmacokinetics
The compound’s lipophilicity and molecular weight suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific biochemical pathways it affects. Inhibition of fatty acid biosynthesis can lead to changes in cellular energy metabolism, while inhibition of angiogenesis can affect cell proliferation and growth .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the presence of other molecules in the cellular environment can affect the compound’s ability to bind to its targets . Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-2-methoxycarbonylthiophene with formic acid or triethyl orthoformate to form the thienopyrimidine ring . Another approach includes the use of ethyl isothiocyanate in the presence of sodium hydroxide to achieve cyclocondensation .
Industrial Production Methods
Industrial production methods for this compound often involve high-throughput synthesis techniques to ensure scalability and efficiency. These methods may include solution-phase parallel synthesis and high-throughput evaluation to identify optimal reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine: Similar in structure but with a chlorophenyl group instead of a trifluoromethyl group.
4-Chloro-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidine: Contains an isopropylphenyl group, offering different chemical properties.
4-Chloro-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine: Features a dimethylphenyl group, which affects its reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in 4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine imparts unique electronic and steric properties, making it distinct from other similar compounds. This group enhances the compound’s lipophilicity and metabolic stability, which are advantageous in drug development and other applications.
Properties
IUPAC Name |
4-chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3N2S/c8-5-4-3(7(9,10)11)1-14-6(4)13-2-12-5/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZQWBRLYARSRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)N=CN=C2Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80846827 | |
| Record name | 4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80846827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917909-58-1 | |
| Record name | 4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80846827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


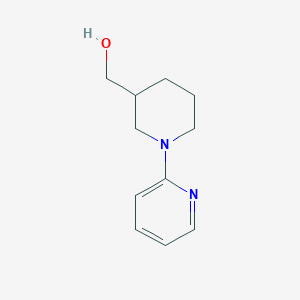
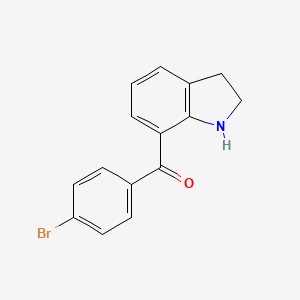
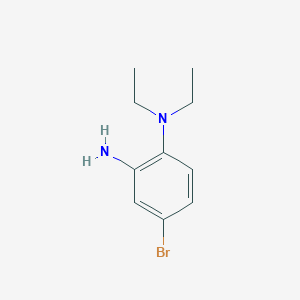
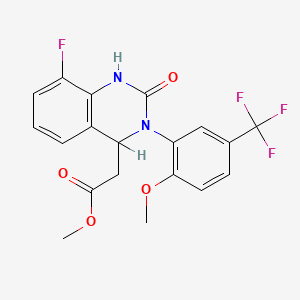
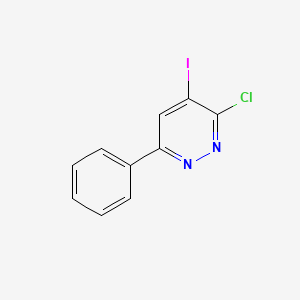
![5,7-Dimethyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B3167140.png)
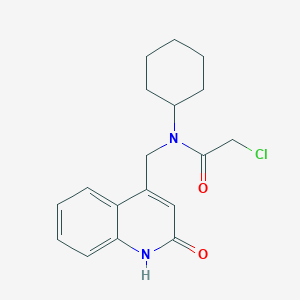
![2-Chloro-N-[4,5-dimethyl-3-(4-methyl-benzoyl)-thiophen-2-YL]-acetamide](/img/structure/B3167145.png)
![N-[4-(Cyclohexanecarbonyl-amino)-2,5-dimethoxy-phenyl]-succinamic acid](/img/structure/B3167150.png)
![7-tert-Butyl-4-chloro-2-cyclopropyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B3167151.png)
